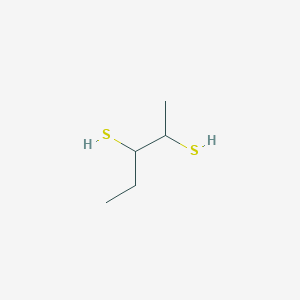

2,3-Pentanedithiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H12S2 |

|---|---|

Molecular Weight |

136.3 g/mol |

IUPAC Name |

pentane-2,3-dithiol |

InChI |

InChI=1S/C5H12S2/c1-3-5(7)4(2)6/h4-7H,3H2,1-2H3 |

InChI Key |

RWNVYKFDLQPGLH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C)S)S |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Pentanedithiol

This technical guide provides a comprehensive overview of the chemical structure, properties, and reactivity of 2,3-Pentanedithiol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Structure

This compound, also known as 2,3-dimercaptopentane, is an organosulfur compound featuring two thiol (-SH) functional groups on adjacent carbon atoms (a vicinal dithiol). Its structure consists of a five-carbon pentane (B18724) backbone with thiol substituents at positions 2 and 3.

The fundamental chemical identifiers for this compound are summarized below. It is important to note that a specific CAS Registry Number for this compound is not consistently reported across major chemical databases.

| Identifier | Value |

| IUPAC Name | pentane-2,3-dithiol[1] |

| Synonyms | 2,3-pentane dithiol, 2,3-Dimercaptopentane[1][2] |

| Molecular Formula | C₅H₁₂S₂[3] |

| Molecular Weight | 136.28 g/mol [1][3] |

| InChI | InChI=1S/C5H12S2/c1-3-5(7)4(2)6/h4-7H,3H2,1-2H3[3] |

| InChIKey | RWNVYKFDLQPGLH-UHFFFAOYSA-N[3] |

| SMILES | CCC(C(C)S)S |

| PubChem CID | 20160189[1] |

The presence of two stereocenters at carbons 2 and 3 means that this compound can exist as a mixture of stereoisomers.

Physicochemical Properties

The physicochemical properties of this compound are not extensively documented with experimental data. The following table summarizes estimated values from available literature, which are useful for predicting its behavior in various chemical environments.

| Property | Value | Unit | Source |

| Assay | 95.00 to 100.00 | % | [1] |

| Boiling Point | 189.00 to 190.00 | °C (at 760 mmHg) | [1] |

| Vapor Pressure | 0.776 | mmHg (at 25 °C) | [1] |

| Flash Point | 68.10 | °C (155.00 °F) | [1] |

| Water Solubility | 590.9 | mg/L (at 25 °C) | [1] |

| logP (o/w) | 2.536 | [1] |

Synthesis and Experimental Protocols

Below is a representative experimental protocol for the synthesis of a vicinal dithiol from a vicinal diol, adapted for this compound. This is an illustrative procedure and has not been experimentally validated for this specific compound.

Illustrative Protocol: Synthesis of this compound from 2,3-Pentanediol

This two-step procedure involves the conversion of the diol to a cyclic sulfate (B86663) or dimesylate, followed by nucleophilic substitution with a thiolating agent.

Step 1: Mesylation of 2,3-Pentanediol

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1.0 equivalent of 2,3-pentanediol in anhydrous dichloromethane (B109758) (DCM) at 0 °C (ice bath).

-

Add 2.2 equivalents of triethylamine (B128534) (Et₃N) to the solution.

-

Slowly add 2.1 equivalents of methanesulfonyl chloride (MsCl) dropwise, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 3-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,3-pentanediyl dimesylate.

Step 2: Thiolation of 2,3-Pentanediyl Dimesylate

-

In a separate flask, dissolve the crude dimesylate in dimethylformamide (DMF).

-

Add 2.5 equivalents of sodium thiomethoxide (NaSMe) or a similar thiolating agent.

-

Heat the reaction mixture to 80-100 °C and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Separate the layers and extract the aqueous phase with diethyl ether.

-

Combine the organic extracts, wash thoroughly with water and then brine to remove DMF and salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

The resulting crude product can be purified by distillation under reduced pressure to yield this compound.

The logical workflow for this synthesis is depicted below.

References

2,3-Pentanedithiol: A Technical Guide on its Synthesis and Properties

Absence of a Documented Discovery and History

This guide, therefore, focuses on providing a comprehensive overview of the plausible synthetic routes to 2,3-Pentanedithiol based on established methodologies for the preparation of vicinal dithiols. It also collates the available quantitative data for the compound and presents generalized experimental workflows.

Physicochemical Properties

The known quantitative data for this compound is limited to its basic molecular properties.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂S₂ | [1] |

| Molecular Weight | 136.28 g/mol | [1] |

| IUPAC Name | pentane-2,3-dithiol | [1] |

Plausible Synthetic Pathways

Vicinal dithiols, such as this compound, are organic compounds containing two thiol (-SH) groups on adjacent carbon atoms.[2] Several general methods for the synthesis of this class of compounds can be adapted for the specific preparation of this compound. The most common strategies involve the conversion of precursor molecules like dialkenes, diols, or epoxides.

A generalized workflow for the synthesis of a vicinal dithiol from a corresponding alkene is presented below.

Caption: Generalized workflow for the synthesis of a vicinal dithiol.

Experimental Protocols (Generalized)

The following are generalized experimental protocols for the synthesis of vicinal dithiols, which can be adapted for the preparation of this compound.

1. From 2,3-Pentanediol via Dimesylate and Thiolation

This two-step procedure involves the conversion of the diol to a more reactive intermediate, followed by nucleophilic substitution with a thiolating agent.

-

Step 1: Mesylation of 2,3-Pentanediol.

-

To a solution of 2,3-pentanediol in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, an excess of methanesulfonyl chloride and a tertiary amine base (e.g., triethylamine) are added.

-

The reaction mixture is stirred at 0 °C for several hours and then allowed to warm to room temperature.

-

The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude dimesylate.

-

-

Step 2: Thiolation of the Dimesylate.

-

The crude dimesylate is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

-

A thiolating agent, such as sodium hydrosulfide (B80085) (NaSH) or potassium thioacetate, is added in excess.

-

The mixture is heated to promote the SN2 reaction, converting the mesylate groups to thiol or thioacetate groups.

-

After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent.

-

If thioacetate was used, the intermediate is hydrolyzed with a base (e.g., sodium hydroxide) to yield the dithiol.

-

The final product is purified by distillation or chromatography.

-

2. From 2-Pentene via Epoxidation and Ring-Opening

This method proceeds through an epoxide intermediate, which is then opened to introduce the two thiol functionalities.

-

Step 1: Epoxidation of 2-Pentene.

-

2-Pentene is dissolved in a chlorinated solvent (e.g., dichloromethane).

-

A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at 0 °C.

-

The reaction is stirred until the starting alkene is consumed (monitored by TLC or GC).

-

The reaction mixture is washed with a solution of sodium bicarbonate to remove the carboxylic acid byproduct, followed by brine.

-

The organic layer is dried and concentrated to give 2,3-epoxypentane.

-

-

Step 2: Ring-Opening of 2,3-Epoxypentane.

-

The epoxide is treated with a nucleophilic sulfur source. For example, reaction with thioacetic acid can yield a di(thioacetate) precursor, or reaction with sodium hydrosulfide can directly introduce the thiol groups.[3]

-

The reaction is typically carried out in a protic solvent like ethanol (B145695) or water.

-

If a thioacetate intermediate is formed, subsequent hydrolysis with a base is required to liberate the free thiols.

-

The dithiol is then isolated and purified.

-

Biological and Industrial Significance of Vicinal Dithiols

While specific applications for this compound are not documented, vicinal dithiols as a class are important in various fields. In biochemistry, they are crucial for the function of certain proteins and are involved in cellular redox processes.[2] Industrially, dithiols are used as cross-linking agents, in the synthesis of polymers, and as chelating agents for heavy metals.

Conclusion

This compound remains a compound with a limited footprint in scientific literature. Its discovery and history are not well-documented. However, based on established organic synthesis principles, plausible routes for its preparation from readily available starting materials can be proposed. Further research would be necessary to develop and optimize a specific synthetic protocol and to explore the potential properties and applications of this particular vicinal dithiol.

References

2,3-Pentanedithiol: A Core Chemical Properties Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the fundamental chemical and physical properties of 2,3-Pentanedithiol. The information compiled herein is intended to serve as a foundational resource for professionals in research and development.

Core Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C5H12S2 | [2][3] |

| Molecular Weight | 136.28 g/mol | [2][4] |

| IUPAC Name | pentane-2,3-dithiol | [4] |

| Boiling Point | 189.00 to 190.00 °C (at 760 mm Hg, estimated) | [2] |

| Melting Point | Data not available | |

| Density | Data not available | |

| Vapor Pressure | 0.776 mmHg at 25 °C (estimated) | [2] |

| Flash Point | 68.10 °C (155.00 °F, estimated) | [2] |

| Water Solubility | 590.9 mg/L at 25 °C (estimated) | [2] |

| Solubility in Other Solvents | Soluble in alcohol | [2] |

| Octanol/Water Partition Coefficient (logP) | 2.2 (XLogP3-AA estimate) | [4] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties of this compound are not described in the currently available scientific literature. The values presented in this guide are largely based on computational estimations.

Synthesis

Information regarding specific laboratory synthesis protocols for this compound is limited in the public domain. General synthetic routes to analogous dithiol compounds may be adaptable for the preparation of this compound.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no readily available information in the scientific literature concerning the biological activity, signaling pathways, or specific experimental workflows involving this compound. Therefore, the creation of diagrams to visualize such relationships is not currently possible. This suggests that the compound is either not widely studied for its biological effects or that such research has not been published in publicly accessible domains.

Logical Relationships and Experimental Workflows

Due to the absence of published research on the applications or biological interactions of this compound, there are no established logical relationships or experimental workflows to be diagrammed.

The following is a basic representation of the compound's identity.

References

An In-depth Technical Guide to 2,3-Pentanedithiol

Disclaimer: Due to the limited availability of specific experimental data for 2,3-pentanedithiol, this guide incorporates information from closely related vicinal dithiols and general principles of thiol chemistry to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

This compound is an organosulfur compound featuring two thiol functional groups on adjacent carbon atoms, classifying it as a vicinal dithiol. Its chemical formula is C₅H₁₂S₂.[1] Like other thiols, it is expected to be a volatile liquid with a characteristic strong odor. Vicinal dithiols are of significant interest in various scientific fields due to their unique chemical properties, including their ability to form stable complexes with metals and their involvement in redox reactions. These properties make them valuable in materials science, as intermediates in organic synthesis, and as potential modulators of biological processes.[2][3] This guide provides a detailed exploration of the known and inferred properties, synthesis, and potential applications of this compound.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is scarce. The following table summarizes its basic molecular properties and estimated physicochemical characteristics.[1][4]

| Property | Value (Unit) | Source |

| Molecular Formula | C₅H₁₂S₂ | [1] |

| Molecular Weight | 136.28 g/mol | [4] |

| Boiling Point (estimated) | 189.00 to 190.00 °C @ 760.00 mm Hg | [4] |

| Vapor Pressure (estimated) | 0.776000 mmHg @ 25.00 °C | [4] |

| Flash Point (estimated) | 155.00 °F (68.10 °C) (closed cup) | [4] |

| logP (o/w) (estimated) | 2.536 | [4] |

| Solubility | Soluble in alcohol | [4] |

Spectroscopic Characterization (Inferred):

-

¹H NMR: The proton NMR spectrum is expected to show complex splitting patterns due to the presence of multiple chiral centers and the coupling of protons on the pentane (B18724) backbone with each other and with the thiol protons. The thiol protons (-SH) would likely appear as broad singlets or multiplets, with their chemical shift being dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the pentane chain. The carbons bonded to the sulfur atoms would be shifted downfield compared to a simple alkane.

-

IR Spectroscopy: The infrared spectrum would be characterized by a weak absorption band for the S-H stretching vibration, typically appearing in the region of 2550-2600 cm⁻¹. C-H stretching and bending vibrations would also be prominent.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 136. Subsequent fragmentation would likely involve the loss of SH groups and cleavage of the carbon-carbon bonds.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, general methods for the synthesis of vicinal dithiols can be applied. A plausible synthetic route would involve the conversion of 2,3-pentanediol to a di-halo derivative, followed by nucleophilic substitution with a thiolating agent.

Caption: Plausible synthetic workflow for this compound.

General Experimental Protocol for the Synthesis of a Vicinal Dithiol (by analogy):

-

Halogenation of the Diol: To a solution of the corresponding diol (e.g., 2,3-pentanediol) in an appropriate solvent (e.g., diethyl ether or dichloromethane) at 0 °C, a halogenating agent such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

Work-up and Purification of the Dihalide: The reaction mixture is carefully quenched with water or a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude dihalide. The product can be further purified by distillation or chromatography.

-

Thiolation: The purified dihalide is dissolved in a suitable solvent (e.g., ethanol (B145695) or DMF) and treated with a thiolating agent such as sodium hydrosulfide (B80085) (NaSH) or thiourea. If thiourea is used, the resulting isothiouronium salt is subsequently hydrolyzed with a base (e.g., NaOH) to yield the dithiol.

-

Final Purification: The resulting dithiol is isolated by extraction and purified by distillation under reduced pressure to obtain the final product.

Reactivity and Potential Applications

The chemistry of this compound is expected to be dominated by the reactivity of its two thiol groups.

Caption: Key reactions of vicinal dithiols like this compound.

Key Reactions:

-

Oxidation to Disulfides: Vicinal dithiols can be readily oxidized to form cyclic disulfides. This reaction is often reversible, making them key players in redox chemistry.[6]

-

Chelation of Metal Ions: The two adjacent thiol groups can act as a bidentate ligand to chelate heavy metal ions. This property is the basis for the use of some dithiols as antidotes for heavy metal poisoning.[2]

-

Nucleophilic Substitution: The thiol groups are nucleophilic and can undergo S-alkylation and S-acylation reactions.[7]

Potential Applications:

-

Materials Science: Dithiols are used as cross-linking agents in the synthesis of polymers and for the functionalization of nanoparticles.[3]

-

Organic Synthesis: They can be used as protecting groups for aldehydes and ketones and as precursors for the synthesis of sulfur-containing heterocycles.[2]

-

Pharmaceutical and Agrochemical Industries: The thiol group is present in many biologically active molecules, and dithiols can serve as important intermediates in their synthesis.[8][9]

Biological Role and Signaling Pathways

Specific information on the biological role of this compound is not available. However, the general importance of thiols and dithiols in biological systems is well-established.

Caption: Potential biological roles of vicinal dithiols.

Thiols, such as the cysteine residues in proteins, are crucial for maintaining the cellular redox balance.[8] Vicinal dithiols in proteins can form disulfide bridges that are vital for protein structure and function.[6] Small molecule dithiols can interact with these protein thiols and participate in thiol-disulfide exchange reactions, thereby modulating enzyme activity and signaling pathways.[10] Their ability to chelate metals is also relevant in a biological context, as they can interact with metalloproteins or mitigate the toxic effects of heavy metals.[11]

Safety and Handling

Specific safety data for this compound is not available. However, based on the general properties of low molecular weight thiols, the following precautions should be taken:

-

Odor: Thiols have strong, unpleasant odors. Work should be conducted in a well-ventilated fume hood.

-

Toxicity: Many thiols are toxic. Avoid inhalation, ingestion, and skin contact.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Flammability: Lower molecular weight thiols can be flammable. Keep away from ignition sources.

Conclusion

This compound, as a vicinal dithiol, is a molecule with significant potential in various scientific and industrial domains. While specific experimental data for this compound is limited, a comprehensive understanding of its properties, synthesis, and reactivity can be inferred from the study of analogous compounds. Further research into the specific characteristics and applications of this compound is warranted to fully explore its potential. This guide provides a foundational understanding for researchers and professionals interested in this class of molecules, highlighting the need for further investigation into this specific chemical entity.

References

- 1. This compound [webbook.nist.gov]

- 2. Dithiol - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. 2,3-pentane dithiol, NF0084 [thegoodscentscompany.com]

- 5. 2,3-Butanedithiol(4532-64-3) 1H NMR [m.chemicalbook.com]

- 6. Disulfide - Wikipedia [en.wikipedia.org]

- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 8. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]

- 9. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. longdom.org [longdom.org]

Methodological & Application

Application Note: Analysis of 2,3-Pentanedithiol by Gas Chromatography-Mass Spectrometry

Introduction

2,3-Pentanedithiol is a volatile sulfur compound of interest in various fields, including flavor and fragrance chemistry, environmental analysis, and toxicology. Its high volatility and reactivity, characteristic of many thiols, present analytical challenges. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of such compounds. This application note describes two protocols for the analysis of this compound: a direct injection method and a method involving pre-column derivatization to enhance analytical performance.

Volatile thiols are notoriously difficult to analyze due to their propensity for oxidation and their interaction with active sites in the GC system.[1][2] Derivatization can mitigate these issues by converting the reactive thiol groups into more stable, less polar moieties, leading to improved peak shape and sensitivity.[3] A common derivatizing agent for thiols is 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr), which reacts with the sulfhydryl groups to form stable thioether derivatives.[1][3]

This note provides detailed protocols for both direct and derivatization-based GC-MS analysis of this compound, along with expected quantitative data and workflows to guide researchers.

Experimental Protocols

Protocol 1: Direct Analysis of this compound

This protocol is suitable for samples where this compound is present at higher concentrations and the sample matrix is relatively clean.

1. Sample Preparation:

-

Samples should be prepared in a volatile, inert solvent such as hexane (B92381) or dichloromethane.

-

Due to the volatility of this compound, it is crucial to minimize sample headspace and keep samples chilled.

-

An internal standard (e.g., an alkyl disulfide or a deuterated thiol) should be added for accurate quantification.

2. GC-MS Instrumentation and Parameters:

-

A standard GC-MS system equipped with a capillary column is used.[4] The following table summarizes the recommended parameters.

Table 1: GC-MS Parameters for Direct Analysis

| Parameter | Value |

| Gas Chromatograph | |

| Injection Mode | Splitless (1 µL injection volume) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |

| Oven Temperature Program | Initial 40 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-400 |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

Protocol 2: Analysis of this compound via PFBBr Derivatization

This protocol is recommended for trace-level analysis and for complex matrices where improved selectivity and sensitivity are required.[1][3]

1. Derivatization Procedure: a. To 1 mL of sample (in a suitable solvent like acetone (B3395972) or acetonitrile), add 100 µL of a 10 mg/mL solution of PFBBr in acetone. b. Add 50 µL of a catalyst solution (e.g., 1 M potassium carbonate). c. Vortex the mixture and heat at 60 °C for 30 minutes. d. After cooling, add 1 mL of hexane and 1 mL of water. e. Vortex and centrifuge to separate the layers. f. The upper hexane layer containing the derivatized this compound is collected for GC-MS analysis.

2. GC-MS Instrumentation and Parameters:

-

The same GC-MS system as in Protocol 1 can be used, with potential adjustments to the temperature program to accommodate the higher molecular weight derivative.

Table 2: GC-MS Parameters for PFBBr Derivative Analysis

| Parameter | Value |

| Gas Chromatograph | |

| Injection Mode | Splitless (1 µL injection volume) |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Oven Temperature Program | Initial 80 °C for 2 min, ramp at 15 °C/min to 300 °C, hold for 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity |

| Ionization Energy (EI) | 70 eV |

| Mass Range | m/z 50-600 |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

Data Presentation

The following table summarizes the expected mass spectral data for this compound and its di-PFBBr derivative. These values are predictive and based on the fragmentation patterns of similar thiols.[5][6]

Table 3: Predicted Mass Spectral Data for this compound and its Derivative

| Compound | Molecular Weight ( g/mol ) | Predicted Key Mass Fragments (m/z) | Notes |

| This compound | 120.25 | 120 (M+), 87 (M-SH), 61 (C2H5S+), 59 (C2H3S+), 47 (CH3S+) | The molecular ion (M+) may be weak. Fragmentation is expected to occur via cleavage of C-S and C-C bonds adjacent to the thiol groups. |

| di-PFBBr-2,3-Pentanedithiol | 480.23 | 480 (M+), 299 (M-PFB), 181 (PFB+), 119 (M-2PFB) | The pentafluorobenzyl ion (m/z 181) is expected to be a prominent peak. The molecular ion should be more stable and readily observable compared to the underivatized thiol.[1] |

Mandatory Visualization

Caption: Experimental workflow from sample preparation to final report.

Caption: Logical relationship of the data analysis process.

References

Application Note: HPLC Analysis of 2,3-Pentanedithiol

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 2,3-Pentanedithiol using High-Performance Liquid Chromatography (HPLC). Due to a lack of specific published methods for this compound, this application note outlines a proposed reversed-phase HPLC method with pre-column derivatization for enhanced UV detection.

Introduction

This compound is a dithiol compound with potential applications in various chemical and pharmaceutical fields. Accurate and reliable quantification of this analyte is crucial for quality control, stability studies, and formulation development. This application note describes a robust HPLC method for the determination of this compound in a sample matrix. The method utilizes pre-column derivatization with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to yield a chromophoric derivative, allowing for sensitive UV detection.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H12S2 |

| Molecular Weight | 136.28 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in organic solvents like methanol (B129727) and acetonitrile. Limited solubility in water.[1] |

| Reactivity | Thiols are susceptible to oxidation, forming disulfides. |

Note: Some properties are estimated based on the structure and properties of similar thiol compounds.

Proposed HPLC Method

3.1. Principle

This method is based on reversed-phase chromatography, where the separation is achieved based on the hydrophobic interactions between the analyte and the stationary phase. Due to the lack of a strong chromophore in the this compound molecule, a pre-column derivatization step is employed. The thiol groups of this compound react with DTNB to form a mixed disulfide which has a strong absorbance at 412 nm, enabling sensitive and selective detection.

3.2. Instrumentation and Consumables

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Data acquisition and processing software.

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Syringe filters (0.45 µm).

-

HPLC grade acetonitrile, methanol, and water.

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

-

Phosphate buffer components.

Experimental Protocols

4.1. Reagent and Standard Preparation

-

Mobile Phase A: 0.1 M Phosphate Buffer (pH 7.0).

-

Mobile Phase B: Acetonitrile.

-

Derivatization Reagent (DTNB Solution): Dissolve 4 mg of DTNB in 10 mL of Mobile Phase A. This solution should be prepared fresh daily.

-

Standard Stock Solution of this compound (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4.2. Sample Preparation and Derivatization

-

Accurately weigh a portion of the sample matrix expected to contain this compound.

-

Extract the analyte using a suitable volume of methanol.

-

Vortex the mixture for 2 minutes and then centrifuge at 10,000 rpm for 10 minutes.[2]

-

Collect the supernatant and filter it through a 0.45 µm syringe filter.

-

To 100 µL of the filtered sample or standard solution, add 900 µL of the DTNB solution.

-

Vortex the mixture and allow it to react for 15 minutes at room temperature.

-

The derivatized sample is now ready for injection into the HPLC system.

4.3. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient elution with Mobile Phase A (Buffer) and B (Acetonitrile) |

| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B; 20-25 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Detection Wavelength | 412 nm |

4.4. Data Analysis

-

Identify the peak corresponding to the derivatized this compound based on the retention time obtained from the standard injections.

-

Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Hypothetical Quantitative Data

The following table summarizes the expected performance characteristics of this proposed HPLC method.

| Parameter | Expected Value |

| Retention Time (tR) | ~ 12.5 min |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | 0.3 µg/mL |

| Linearity (R²) | > 0.999 |

| Recovery | 98 - 102% |

| Precision (%RSD) | < 2.0% |

Visualization

References

Application Note: Derivatization of 2,3-Pentanedithiol for Enhanced Detection by GC-MS and HPLC

Abstract

This application note details protocols for the chemical derivatization of 2,3-pentanedithiol, a volatile sulfur compound, to facilitate its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Due to their high volatility, reactivity, and potential for poor chromatographic performance, direct analysis of low molecular weight thiols like this compound can be challenging. Derivatization improves analyte stability, enhances chromatographic peak shape, and increases detector sensitivity. Two primary derivatization strategies are presented: alkylation with pentafluorobenzyl bromide (PFBBr) for GC-MS analysis with electron capture or mass spectrometric detection, and labeling with a maleimide-based reagent for HPLC analysis with fluorescence detection.

Introduction

This compound is a dithiol compound that can contribute to the aroma and off-flavors in various products. Accurate and sensitive quantification of such volatile sulfur compounds (VSCs) is crucial in fields ranging from food and beverage quality control to environmental monitoring. The inherent properties of thiols, such as their susceptibility to oxidation and their reactive sulfhydryl groups, often lead to analytical difficulties including poor peak resolution and low sensitivity.[1][2]

Chemical derivatization is a technique used to modify an analyte to make it more suitable for a specific analytical method. For GC analysis, derivatization can increase the volatility and thermal stability of the analyte. For HPLC, derivatization can be used to introduce a chromophore or fluorophore to enhance detection. This note provides detailed protocols for two common and effective derivatization approaches for thiols.

Part 1: Derivatization with Pentafluorobenzyl Bromide (PFBBr) for GC-MS Analysis

Alkylation of the thiol groups with pentafluorobenzyl bromide (PFBBr) yields a stable, less volatile derivative with excellent electron-capturing properties, making it highly suitable for sensitive detection by GC with an electron capture detector (ECD) or by GC-MS in negative chemical ionization (NCI) mode.[3] This process, often performed as an extractive alkylation, allows for simultaneous extraction and derivatization of the analyte from an aqueous matrix into an organic solvent.[4]

Experimental Protocol: Extractive Alkylation with PFBBr

Materials:

-

This compound standard

-

Pentafluorobenzyl bromide (PFBBr) solution (e.g., 172 mM in a suitable solvent like hexane (B92381), purified by washing with water to remove acidic impurities).[2]

-

Phase-transfer catalyst (e.g., 18-crown-6-ether or tetrabutylammonium (B224687) hydrogen sulfate).[3][4]

-

Sodium hydroxide (B78521) (NaOH) solution (0.2 M)

-

Organic solvent (e.g., hexane or dichloromethane)

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (B86663)

-

Sample vials, pipettes, vortex mixer, centrifuge, and a heating block or water bath.

Procedure:

-

Sample Preparation: Prepare a standard solution of this compound in a suitable solvent. For aqueous samples, transfer a known volume (e.g., 10-40 mL) into a reaction vial.

-

pH Adjustment: Adjust the sample to a basic pH (e.g., using 1 mL of 0.2 M NaOH) to facilitate the deprotonation of the thiol groups, forming the more nucleophilic thiolate anions.

-

Addition of Reagents:

-

Add the phase-transfer catalyst (e.g., a small amount of 18-crown-6-ether).

-

Add the organic extraction solvent (e.g., 2 mL of hexane) containing the PFBBr derivatizing agent.

-

-

Reaction: Tightly cap the vial and vortex vigorously for at least 1 minute to ensure thorough mixing. Incubate the reaction mixture at 60°C for 30-60 minutes.[2]

-

Phase Separation: After incubation, cool the vial to room temperature. Centrifuge briefly to separate the aqueous and organic layers.

-

Extraction: Carefully transfer the upper organic layer to a clean vial.

-

Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

-

Analysis: The resulting solution containing the PFB-derivatized this compound is ready for injection into the GC-MS system.

Quantitative Data Summary

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 0.9 - 17 ng/L | [3] |

| Linearity (r²) | > 0.99 | [5] |

| Recovery | 66% - 80% | [5] |

| Reproducibility (RSD) | 3% - 13% | [5] |

Visualization of the GC-MS Workflow

Caption: Workflow for PFBBr derivatization of this compound for GC-MS analysis.

Part 2: Derivatization with Maleimide (B117702) Reagents for HPLC Analysis

For HPLC analysis, derivatization with a maleimide-based reagent that imparts fluorescence to the analyte is a common strategy. Maleimides react specifically and rapidly with thiol groups at room temperature under neutral to slightly acidic pH to form stable thioether bonds.[6][7] This allows for highly sensitive detection using a fluorescence detector.

Experimental Protocol: Maleimide Derivatization

Materials:

-

This compound standard

-

Maleimide derivatizing reagent stock solution (e.g., 10 mM N-(1-pyrenyl)maleimide or ThioGlo3 in a solvent like DMSO or acetonitrile).[7][8]

-

Buffer solution (e.g., phosphate-buffered saline (PBS) pH 7.0-7.5).[7]

-

Acetonitrile or methanol (B129727) for dilution

-

Sample vials, pipettes, vortex mixer.

Procedure:

-

Sample Preparation: Prepare a standard solution of this compound in the buffer solution.

-

Derivatization Reaction:

-

To the sample solution, add an excess of the maleimide reagent stock solution. A 10-20 fold molar excess of the dye is recommended as a starting point.[7]

-

Vortex the mixture gently.

-

-

Incubation: Incubate the reaction mixture at room temperature, protected from light, for a sufficient time to ensure complete reaction. The reaction is often rapid, proceeding to completion in under 5 minutes for many thiols.[6] An incubation time of 15-30 minutes is a safe starting point.

-

Quenching (Optional): The reaction can be stopped by adding a small amount of a thiol-containing compound like dithiothreitol (B142953) (DTT) to consume the excess maleimide reagent, although this is often not necessary if the excess reagent does not interfere with the chromatography.

-

Analysis: The derivatized sample is then ready for direct injection into the HPLC system equipped with a fluorescence detector. The excitation and emission wavelengths will depend on the specific maleimide reagent used (e.g., for ThioGlo3, λex = 365 nm, λem = 445 nm).[8]

Quantitative Data Summary

The following table presents typical performance metrics for the HPLC analysis of thiols after derivatization with fluorescent maleimide reagents. Note: This data is generalized from the analysis of biological thiols.

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | ~50 fmol | [8] |

| Linearity Range | 0.5 - 200 µM | [6] |

| Within-run CV | 1.08% - 2.94% | [8] |

| Between-run CV | 4.31% - 8.61% | [8] |

| Derivative Stability | Stable for 1 month at 4°C | [8] |

Visualization of the HPLC Workflow

Caption: Workflow for maleimide derivatization of this compound for HPLC analysis.

Conclusion

The derivatization of this compound with pentafluorobenzyl bromide for GC-MS analysis or with a maleimide-based reagent for HPLC analysis offers significant advantages in terms of stability, chromatographic performance, and detection sensitivity. The protocols outlined in this application note provide a robust starting point for researchers, scientists, and drug development professionals for the accurate and reliable quantification of this and other volatile dithiols in various matrices. Method optimization, particularly regarding reagent concentrations and reaction times, may be necessary depending on the specific sample matrix and analytical instrumentation.

References

- 1. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 3. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY00263A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 8. Determination of biological thiols by high-performance liquid chromatography following derivatization by ThioGlo maleimide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Applications of 2,3-Pentanedithiol in Organic Synthesis: Application Notes and Protocols

Disclaimer: Extensive literature searches did not yield specific documented applications or detailed experimental protocols for 2,3-pentanedithiol in organic synthesis. However, based on the known reactivity of dithiols, its potential applications can be inferred from the well-established chemistry of analogous compounds such as 1,2-ethanedithiol (B43112) and 1,3-propanedithiol (B87085). This document provides detailed application notes and protocols for these analogous dithiols, which should serve as a guide for potential reactions involving this compound.

Application Note 1: Protection of Carbonyl Compounds as Dithioacetals and Dithioketals

Dithiols are widely used as protecting groups for aldehydes and ketones due to the stability of the resulting dithioacetals and dithioketals under both acidic and basic conditions.[1] The protection of a carbonyl group is a crucial step in multi-step organic syntheses to prevent its reaction with nucleophiles or bases.[2] The reaction involves the acid-catalyzed condensation of a carbonyl compound with a dithiol.[3]

The resulting cyclic dithioacetals, such as 1,3-dithiolanes (from 1,2-dithiols) and 1,3-dithianes (from 1,3-dithiols), are stable to a wide range of reagents, including Grignard reagents, organolithium reagents, and hydride reducing agents.[3][4] Deprotection can be achieved using various methods, including treatment with mercury(II) salts, oxidation, or alkylation followed by hydrolysis.[1]

Experimental Protocol 1.1: Synthesis of 1,4-Dithiaspiro[4.5]decane from Cyclohexanone (B45756) and 1,2-Ethanedithiol

This protocol describes the protection of the ketone functional group in cyclohexanone as a 1,3-dithiolane (B1216140) using 1,2-ethanedithiol.

Reaction Scheme:

Materials:

-

Cyclohexanone

-

1,2-Ethanedithiol

-

p-Toluenesulfonic acid monohydrate

-

Deionized water

-

Magnesium sulfate (B86663) (anhydrous)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dean-Stark trap

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add cyclohexanone (0.26 mol), 1,2-ethanedithiol (0.26 mol), p-toluenesulfonic acid monohydrate (0.004 mol), and 200 mL of toluene.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water (0.26 mol, approximately 4.7 mL) is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer with deionized water.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the toluene using a rotary evaporator to yield the crude product. The crude material is typically of high purity.

Quantitative Data:

| Substrate | Reagent | Catalyst | Solvent | Time (h) | Product | Yield (%) |

| Cyclohexanone | 1,2-Ethanedithiol | p-TsOH | Toluene | 3-5 | 1,4-Dithiaspiro[4.5]decane | ~99 |

Experimental Workflow Diagram:

Experimental Protocol 1.2: Synthesis of 2-Phenyl-1,3-dithiane from Benzaldehyde (B42025) and 1,3-Propanedithiol

This protocol details the protection of the aldehyde functional group in benzaldehyde as a 1,3-dithiane (B146892) using 1,3-propanedithiol.[5]

Reaction Scheme:

Materials:

-

Benzaldehyde

-

1,3-Propanedithiol[5]

-

Saturated sodium bicarbonate solution

-

Brine

-

Sodium sulfate (anhydrous)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve benzaldehyde (1 mmol) and 1,3-propanedithiol (1.1 mmol) in nitromethane (5 mL).[6]

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the nitromethane under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Quantitative Data:

| Substrate | Reagent | Catalyst | Solvent | Time (h) | Product | Yield (%) |

| Benzaldehyde | 1,3-Propanedithiol | None | Nitromethane | 6.5 | 2-Phenyl-1,3-dithiane | 95 |

Logical Relationship Diagram:

Application Note 2: Synthesis of Sulfur-Containing Heterocycles

Dithiols are valuable building blocks for the synthesis of various sulfur-containing heterocyclic compounds.[7] The reaction of dithiols with dicarbonyl compounds, dihalides, or other bifunctional electrophiles can lead to the formation of cyclic structures containing two sulfur atoms. These heterocycles are of interest in medicinal chemistry and materials science. While no specific examples using this compound were found, the following protocol illustrates a general approach.

Experimental Protocol 2.1: Synthesis of a Dithiepine Derivative from a Dithiol and a Dicarbonyl Compound

This protocol describes a general procedure for the condensation of a dithiol with a 1,4-dicarbonyl compound to form a seven-membered dithiepine ring system.

Reaction Scheme:

Materials:

-

Acid catalyst (e.g., p-toluenesulfonic acid or HCl)

-

Solvent (e.g., Toluene or Ethanol)

-

Sodium sulfate (anhydrous)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

In a round-bottom flask, combine 1,2-benzenedithiol (1 mmol), 2,5-hexanedione (1 mmol), and a catalytic amount of p-toluenesulfonic acid in a suitable solvent like toluene.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

Quantitative Data (Hypothetical for illustrative purposes):

| Dithiol | Dicarbonyl Compound | Catalyst | Solvent | Time (h) | Product | Yield (%) |

| 1,2-Benzenedithiol | 2,5-Hexanedione | p-TsOH | Toluene | 8 | 2,3-Dimethyl-2,3-dihydro-1,4-benzodithiepine | 75 |

General Workflow for Heterocycle Synthesis:

References

- 1. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US3794669A - Process for converting oxathiolanes,dithiolanes and dithianes to aldehydes or ketones - Google Patents [patents.google.com]

- 3. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 5. Propane-1,3-dithiol - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of sulfur-containing heterocycles via disulfide intermediates - American Chemical Society [acs.digitellinc.com]

protocols for handling and storage of 2,3-Pentanedithiol

Disclaimer: No specific Safety Data Sheet (SDS) for 2,3-Pentanedithiol was found during the literature search. The following protocols are based on the general properties and hazards associated with thiols. Researchers, scientists, and drug development professionals should exercise extreme caution and handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment. It is highly recommended to obtain a substance-specific SDS from the supplier before any handling.

Introduction

This compound is a dithiol compound with the molecular formula C₅H₁₂S₂.[1] Thiols are known for their strong, unpleasant odors and their susceptibility to oxidation to disulfides. Due to the lack of specific toxicological data, this compound should be treated as a potentially hazardous substance. These application notes provide a general framework for the safe handling and storage of this compound and similar thiol compounds in a research and development setting.

Chemical and Physical Properties (General for Thiols)

While specific data for this compound is limited, the following table outlines general properties characteristic of many thiols. Users should obtain specific data for this compound from the supplier.

| Property | General Value/Information for Thiols |

| Appearance | Colorless to pale yellow liquid. |

| Odor | Strong, unpleasant, garlic-like or skunky odor. |

| Solubility | Generally soluble in organic solvents and slightly soluble in water. The Good Scents Company estimates the water solubility of this compound to be 590.9 mg/L at 25°C.[2] |

| Boiling Point | The Good Scents Company estimates the boiling point of this compound to be between 189.00 to 190.00 °C at 760.00 mm Hg.[2] |

| Vapor Pressure | Thiols are volatile, and their vapors can be irritating. The Good Scents Company estimates the vapor pressure of this compound to be 0.776000 mmHg at 25.00 °C.[2] |

| Flash Point | The Good Scents Company estimates the flash point of this compound to be 155.00 °F (68.10 °C).[2] |

| Reactivity | Prone to oxidation, especially in the presence of air, to form disulfides.[3] Can react with strong oxidizing agents and bases. |

Experimental Protocols

Due to the potential for skin and eye irritation, as well as inhalation hazards, the following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles with side shields or a face shield.

-

Hand Protection: Nitrile or neoprene gloves. Double gloving is recommended.

-

Body Protection: A flame-retardant lab coat.

-

Respiratory Protection: All handling of this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors.

-

Preparation:

-

Ensure a certified chemical fume hood is operational.

-

Prepare a bleach solution (typically a 10% solution) or other suitable oxidizing agent for decontamination of glassware and spills.[4]

-

Have all necessary equipment and reagents within the fume hood before starting work.

-

-

Dispensing:

-

Use a calibrated pipette or syringe to dispense the required amount of this compound.

-

To minimize odor, keep the container sealed when not in use.

-

Work on a tray or spill mat within the fume hood to contain any potential spills.

-

-

Reaction Quenching and Work-up:

-

Quench reactions containing thiols carefully, preferably with an oxidizing agent if compatible with the reaction products.

-

During work-up, be aware that the thiol odor may persist in extracts. Keep all containers tightly sealed.

-

Proper storage is crucial to maintain the integrity of this compound and prevent the formation of disulfide impurities.

-

Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[3][5]

-

Temperature: Store in a cool, dark place. For long-term storage, refrigeration at 2-8°C is recommended. Some sources suggest that for certain thiols, storage in a freezer is best.[3]

-

Container: Use a tightly sealed container, such as an amber glass bottle with a PTFE-lined cap.

-

Segregation: Store away from oxidizing agents, strong bases, and sources of ignition.

-

Spill Cleanup:

-

In case of a small spill within the fume hood, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand).

-

Decontaminate the area with a bleach solution and wipe clean.

-

Place all contaminated materials in a sealed container for hazardous waste disposal.

-

-

Waste Disposal:

-

All waste containing this compound should be collected in a designated, labeled hazardous waste container.

-

Do not dispose of thiol-containing waste down the drain.

-

Follow all institutional and local regulations for hazardous waste disposal. Glassware that has come into contact with thiols should be soaked in a bleach bath overnight before washing.[4]

-

Visualizations

Caption: Workflow for the safe handling of this compound.

Caption: Key considerations for the storage of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,3-Pentanedithiol

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,3-Pentanedithiol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Product loss and disulfide formation during purification.

-

Question: I am losing a significant amount of my this compound during purification, and I suspect it is oxidizing to the disulfide. How can I prevent this?

-

Answer: Oxidation to the corresponding disulfide is a common problem when working with thiols.[1] Here are several strategies to minimize this:

-

Work under an inert atmosphere: Whenever possible, perform all purification steps (distillation, chromatography, and transfers) under an inert gas like argon or nitrogen.[1][2] This can be achieved using a glovebox or Schlenk line techniques.

-

Degas solvents: Before use, degas all solvents by bubbling argon or nitrogen through them or by using a freeze-pump-thaw method. This removes dissolved oxygen, a key culprit in thiol oxidation.

-

Use antioxidants: For some applications, adding a small amount of an antioxidant like triphenylphosphine (B44618) (PPh₃) to the crude material before purification can help. The resulting triphenylphosphine oxide is often easily separated during chromatography.

-

Acidic conditions: Thiols are generally more stable against oxidation at a lower pH because the thiolate anion, which is more susceptible to oxidation, is less abundant.[2] Consider adding a small amount of a volatile acid like acetic acid to your eluent during chromatography if your compound is stable under acidic conditions.

-

Issue 2: Persistent foul odor in the lab.

-

Question: The smell of this compound is permeating the lab, even when I work in a fume hood. What are the best practices for odor control?

-

Answer: The potent odor of thiols is a significant challenge. Effective odor management is crucial for a safe and pleasant working environment.

-

Work in a certified fume hood: All manipulations of this compound should be performed in a well-ventilated fume hood.[3]

-

Bleach neutralization: Keep a container of bleach (sodium hypochlorite (B82951) solution) in the fume hood to decontaminate glassware, stir bars, and any spills.[3][4] Bleach oxidizes thiols to less odorous sulfonic acids.[3] Glassware should be soaked in a bleach solution overnight before regular washing.[4]

-

Waste disposal: All solid and liquid waste containing this compound should be treated with bleach before being placed in designated hazardous waste containers.[3] Seal disposable items like gloves and wipes in a plastic bag before disposal.[5]

-

Use a cold trap: When performing vacuum distillation, use a cold trap (e.g., with liquid nitrogen or a dry ice/acetone slurry) to condense volatile thiols before they reach the vacuum pump and exhaust.[3] The contents of the trap should be carefully quenched in a bleach solution.[3]

-

Issue 3: Difficulty in removing disulfide impurities.

-

Question: My purified this compound is contaminated with the corresponding disulfide. How can I remove it?

-

Answer: If disulfide formation has already occurred, you can often reduce it back to the thiol.

-

Reduction with TCEP: Tris(2-carboxyethyl)phosphine (TCEP) is a highly effective and odorless reducing agent that is selective for disulfides and stable in a wide pH range.[6] It is often preferred over thiol-based reducing agents as the phosphine (B1218219) oxide byproduct is generally easy to remove.

-

Reduction with Dithiothreitol (DTT): DTT is a common reducing agent, but the excess DTT and its oxidized form will need to be removed in a subsequent purification step.[7]

-

Sodium Borohydride (B1222165): Reduction with sodium borohydride can also be effective. The reaction is typically performed at a higher pH, and the excess reagent can be quenched by acidification.

-

Frequently Asked Questions (FAQs)

Storage and Handling

-

Q1: What are the ideal storage conditions for purified this compound?

-

A1: To ensure long-term stability, this compound should be stored neat or in a degassed solvent at low temperatures (≤ -20°C) under an inert atmosphere (argon or nitrogen).[8] It is best to store it in small aliquots to minimize repeated freeze-thaw cycles and exposure to air.

-

-

Q2: How should I handle transfers of the purified product?

-

A2: All transfers should be done using syringes or cannulas under a positive pressure of an inert gas to prevent exposure to air.

-

Purification Techniques

-

Q3: What is the recommended method for purifying this compound?

-

A3: The choice of purification method depends on the nature of the impurities.

-

Vacuum Distillation: This is an excellent method for separating this compound from non-volatile impurities or compounds with significantly different boiling points.[9][10] Given its likely high boiling point, vacuum distillation is necessary to prevent decomposition at atmospheric pressure.[9][10]

-

Flash Column Chromatography: This technique is useful for separating impurities with different polarities. To avoid oxidation on the column, it is crucial to use degassed solvents and consider running the column under a positive pressure of inert gas.[1] Using acidic alumina (B75360) instead of silica (B1680970) gel can sometimes reduce the risk of on-column oxidation.

-

-

-

Q4: What are some common impurities I might expect from the synthesis of this compound?

-

A4: If synthesized by the reduction of 2,3-pentanedione, potential impurities could include unreacted starting material, the corresponding disulfide, and partially reduced intermediates. The specific impurities will depend on the synthetic route and workup conditions.

-

Analytical Methods

-

Q5: How can I assess the purity of my this compound?

-

A5:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing purity and identifying volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can confirm the structure of the purified product and detect impurities. The presence of disulfide can sometimes be inferred by the absence of the S-H proton signal or changes in the signals of adjacent protons.

-

Ellman's Test: This colorimetric test can be used to quantify the concentration of free thiol groups in a sample.[11]

-

-

Data Presentation

Table 1: Physical and Chemical Properties of this compound and a Related Compound.

| Property | This compound | 1,5-Pentanedithiol (for comparison) |

| Molecular Formula | C₅H₁₂S₂ | C₅H₁₂S₂ |

| Molecular Weight | 136.28 g/mol | 136.28 g/mol |

| Boiling Point | Not available (expected to be high) | 215-217 °C at 760 mmHg |

| Density | Not available | 1.016 g/cm³ |

| Solubility | Soluble in alcohol; estimated water solubility of 590.9 mg/L at 25°C.[11] | Not available |

Note: Due to the limited availability of experimental data for this compound, some values are estimated or compared to a structural isomer.

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

This protocol describes the purification of high-boiling, air-sensitive thiols.

-

Apparatus Setup:

-

Assemble a short-path distillation apparatus. Ensure all glassware is dry and free of cracks.

-

Use a Claisen adapter to minimize bumping of the liquid into the condenser.[12]

-

Grease all joints with a suitable vacuum grease to ensure a good seal.[12]

-

Place a stir bar in the distilling flask. Boiling stones are not effective under vacuum.[12]

-

Connect the vacuum adapter to a cold trap and then to a vacuum pump.

-

-

Procedure:

-

Transfer the crude this compound to the distilling flask under an inert atmosphere.

-

Begin stirring.

-

Slowly evacuate the system. Low-boiling impurities may distill at room temperature.

-

Once a stable vacuum is achieved, begin heating the distilling flask using a heating mantle.

-

Collect the fraction that distills at the expected boiling point range under the recorded pressure.

-

After distillation is complete, cool the apparatus to room temperature before slowly reintroducing air into the system.[10]

-

Protocol 2: Inert Atmosphere Flash Column Chromatography

This protocol is for the purification of air-sensitive compounds.

-

Column Packing:

-

Pack a column with silica gel or acidic alumina using a slurry method with a degassed non-polar solvent.

-

Ensure the packing is uniform and free of air bubbles.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of degassed eluent.

-

Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel and load the dry powder onto the top of the column.

-

-

Elution:

-

Connect the top of the column to a source of inert gas (argon or nitrogen) with a pressure regulator.

-

Apply a gentle positive pressure to elute the column, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC).

-

-

Solvent Removal:

-

Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. It is advisable to flush the flask with an inert gas before and after evaporation.

-

Visualizations

Caption: Workflow for the vacuum distillation of this compound.

Caption: Workflow for inert atmosphere flash column chromatography.

References

- 1. Chemical Forums: Handling, preparation and storage of thiols [chemicalforums.com]

- 2. reddit.com [reddit.com]

- 3. research.columbia.edu [research.columbia.edu]

- 4. How To [chem.rochester.edu]

- 5. faculty.washington.edu [faculty.washington.edu]

- 6. Disulfide reduction using TCEP reaction [biosyn.com]

- 7. biosynth.com [biosynth.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

stability and degradation of 2,3-Pentanedithiol

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 2,3-Pentanedithiol. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound, like other thiols, is oxidation. The two thiol (-SH) groups in the molecule are susceptible to oxidation, which can lead to the formation of an intramolecular disulfide bond (a cyclic disulfide) or intermolecular disulfide bonds, resulting in the formation of dimers and larger oligomers. This oxidation can be initiated by exposure to air (oxygen), metal ions, and light, and is accelerated at higher pH and temperatures.

Q2: How should this compound be properly stored to ensure its stability?

A2: To maximize stability and prevent degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. It is recommended to store it at low temperatures, typically 2-8°C, and protected from light. Avoid storing it in proximity to oxidizing agents.

Q3: What are the signs of this compound degradation?

A3: Degradation of this compound may not always be visually apparent. However, a decrease in the expected activity in an assay, a change in the odor profile, or the appearance of a precipitate (in the case of intermolecular disulfide formation leading to insoluble polymers) can be indicators of degradation. The most reliable method to assess degradation is to quantify the free thiol content over time.

Q4: Can I use this compound in aqueous buffers? What is the effect of pH on its stability?

A4: Yes, this compound can be used in aqueous buffers. However, its stability is highly pH-dependent. Thiols are more susceptible to oxidation at neutral to alkaline pH because the thiolate anion (R-S⁻), which is more prevalent at higher pH, is more readily oxidized than the neutral thiol (R-SH). For short-term experiments, using deoxygenated buffers can help minimize oxidation. For longer-term storage of solutions, an acidic pH (below 6.5) is recommended to improve stability.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected results in assays.

-

Possible Cause 1: Degradation of this compound stock solution.

-

Troubleshooting Step: Prepare a fresh stock solution of this compound from a new or properly stored vial.

-

Preventative Measure: Aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles and exposure to air. Store aliquots under an inert atmosphere at the recommended temperature.

-

-

Possible Cause 2: Oxidation of this compound during the experiment.

-

Troubleshooting Step: Degas all buffers and solutions used in the experiment by sparging with an inert gas (argon or nitrogen) or by using a vacuum pump.

-

Preventative Measure: Include a chelating agent like EDTA in your buffers to sequester metal ions that can catalyze thiol oxidation. Work quickly and keep solutions on ice where possible to slow down the oxidation rate.

-

Issue 2: Strong, unpleasant odor in the laboratory.

-

Possible Cause: Volatility and improper handling of this compound.

-

Troubleshooting Step: Ensure all work with this compound is conducted in a certified chemical fume hood. Keep all containers with the compound tightly sealed when not in use.

-

Preventative Measure: Prepare a bleach solution (sodium hypochlorite) to decontaminate glassware and surfaces that have come into contact with the thiol. The bleach will oxidize the thiol, reducing its volatility and odor.

-

Issue 3: Precipitate formation in the this compound solution.

-

Possible Cause: Formation of insoluble intermolecular disulfide-linked polymers.

-

Troubleshooting Step: The precipitate is likely a result of extensive oxidation. The solution should be discarded.

-

Preventative Measure: Follow strict anaerobic and cold storage conditions. Consider using a reducing agent like dithiothreitol (B142953) (DTT) in your experimental setup if compatible with your assay, to maintain the reduced state of this compound.

-

Data Presentation

Table 1: General Stability of Thiols Under Various Conditions

| Condition | Effect on Thiol Stability | Recommendation for this compound |

| Temperature | Increased temperature accelerates oxidation. | Store at 2-8°C. Keep solutions on ice during experiments. |

| pH | Stability decreases as pH increases (especially above pH 7). | For storage, use a slightly acidic buffer (pH < 6.5). For experiments requiring higher pH, use freshly prepared, deoxygenated solutions. |

| Oxygen (Air) | Major contributor to oxidative degradation. | Handle and store under an inert atmosphere (e.g., nitrogen or argon). |

| Metal Ions (e.g., Cu²⁺, Fe³⁺) | Catalyze the oxidation of thiols. | Use high-purity water and reagents. Include a chelating agent like EDTA (1-5 mM) in buffers. |

| Light | Can promote oxidation. | Store in amber vials or protect from light. |

Experimental Protocols

Protocol: Assessing the Stability of this compound using Ellman's Reagent

This protocol allows for the quantification of free thiol groups in a solution of this compound over time to assess its stability under specific experimental conditions.

Materials:

-

This compound

-

Ellman's Reagent (5,5'-dithiobis(2-nitrobenzoic acid) or DTNB)

-

Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

-

Cysteine or N-acetylcysteine (for standard curve)

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of DTNB (4 mg/mL) in the Reaction Buffer.

-

Prepare a fresh stock solution of this compound of known concentration in the desired experimental buffer (e.g., the buffer you will use for your main experiment).

-

Prepare a series of known concentrations of cysteine or N-acetylcysteine in the Reaction Buffer to generate a standard curve.

-

-

Stability Study Setup:

-

Divide the this compound solution into several aliquots in sealed vials.

-

Store these aliquots under the conditions you wish to test (e.g., different temperatures, exposure to light, etc.).

-

At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot for analysis.

-

-

Quantification of Free Thiols:

-

For each time point and for each standard, add 50 µL of the sample/standard to a microplate well.

-

Add 200 µL of the DTNB solution to each well.

-

Incubate at room temperature for 15 minutes, protected from light.

-

Measure the absorbance at 412 nm using a spectrophotometer.

-

-

Data Analysis:

-

Subtract the absorbance of a blank (buffer only) from all readings.

-

Plot the absorbance of the standards versus their known concentrations to create a standard curve.

-

Use the standard curve to determine the concentration of free thiols in your this compound samples at each time point.

-

Plot the concentration of free thiols versus time to visualize the degradation profile.

-

Visualizations

Caption: Primary degradation pathways of this compound.

Caption: Workflow for assessing the stability of this compound.

Technical Support Center: 2,3-Pentanedithiol Synthesis

This guide provides troubleshooting advice and answers to frequently asked questions for researchers and professionals involved in the synthesis of 2,3-Pentanedithiol.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors. A primary cause is often the oxidation of the thiol groups to form disulfide bridges, either intramolecularly to form a cyclic disulfide or intermolecularly to create oligomeric or polymeric materials.[1] Additionally, incomplete reduction of the starting material, 2,3-pentanedione, can be a significant issue.

To improve your yield, consider the following:

-

Inert Atmosphere: Thiols are highly susceptible to oxidation by atmospheric oxygen.[2] It is crucial to conduct the reaction and subsequent work-up under an inert atmosphere, such as nitrogen or argon.

-

Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

-

Reducing Agent: The choice and excess of the reducing agent are critical. Strong reducing agents like lithium aluminum hydride (LiAlH₄) followed by a sulfur source, or direct thionation/reduction protocols, are often employed. Ensure the reducing agent is fresh and used in sufficient stoichiometric excess.

-

Temperature Control: Maintain the recommended reaction temperature. Reductions are often performed at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.

Q2: My final product is contaminated with a significant amount of disulfide. How can I prevent its formation and remove it?

A2: Disulfide formation is a common problem due to the ease of oxidation of thiol groups.[1]

Prevention:

-

As mentioned above, maintaining a strictly inert and oxygen-free environment throughout the synthesis and purification process is the most effective preventative measure.[2]

-

Working at a slightly acidic pH can also slow down the rate of oxidation.[2]

Removal:

-

If disulfide has formed, it can often be reduced back to the dithiol. Treatment of the crude product with a mild reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can cleave the disulfide bonds. The excess reducing agent and byproducts would then need to be removed in a subsequent purification step.

Q3: What are the best methods for purifying this compound?

A3: The purification of thiols can be challenging due to their potential for oxidation and strong odor.

-

Distillation: Vacuum distillation is a common method for purifying liquid thiols. However, it's important to use an inert atmosphere and ensure the apparatus is free of oxygen.[3]

-

Chromatography: Column chromatography can be used, but care must be taken to prevent oxidation on the stationary phase.[2] Using degassed solvents and potentially a more acidic stationary phase like acidic alumina (B75360) can help minimize this issue.[2]

-

Extraction: A liquid-liquid extraction can be performed to remove water-soluble impurities. It is advisable to use degassed solvents and perform the extraction quickly.

Q4: How should I properly store the purified this compound to ensure its stability?

A4: To ensure the long-term stability of this compound, it should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container. To further protect against degradation, storing it at low temperatures (e.g., in a refrigerator or freezer) is recommended. The container should be opaque or stored in the dark to prevent light-induced degradation.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues during the synthesis of this compound.